5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multicomponent reaction known as the Biginelli reaction. This reaction combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone core .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Montmorillonite-KSF or other heterogeneous catalysts can be employed to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-3,4-dihydropyrimidin-4-one hydrochloride
- 5-amino-3-phenyl-3,4-dihydropyrimidin-4-one hydrochloride
- 5-amino-3-propyl-3,4-dihydropyrimidin-4-one hydrochloride
Uniqueness
5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The ethyl group at the 3-position enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
1909316-29-5 |
---|---|
Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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